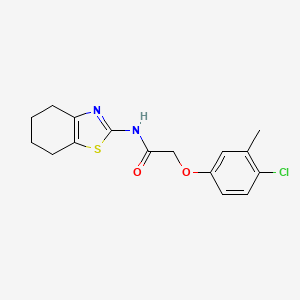

2-(4-chloro-3-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC15279914

Molecular Formula: C16H17ClN2O2S

Molecular Weight: 336.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17ClN2O2S |

|---|---|

| Molecular Weight | 336.8 g/mol |

| IUPAC Name | 2-(4-chloro-3-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C16H17ClN2O2S/c1-10-8-11(6-7-12(10)17)21-9-15(20)19-16-18-13-4-2-3-5-14(13)22-16/h6-8H,2-5,9H2,1H3,(H,18,19,20) |

| Standard InChI Key | CMUVVZQWAZPJEV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)OCC(=O)NC2=NC3=C(S2)CCCC3)Cl |

Introduction

2-(4-chloro-3-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that likely belongs to the class of acetamides. It features a hybrid structure combining a chlorinated phenoxy group and a benzothiazole derivative. Such compounds are often explored in medicinal chemistry for their potential biological activities due to their structural diversity and functional group richness.

Molecular Formula

The molecular formula of the compound can be derived as C16H17ClN2O2S, based on the substituents described.

Molecular Weight

The approximate molecular weight is 336.84 g/mol.

Medicinal Chemistry

Compounds containing benzothiazole and phenoxy groups have been studied for their:

-

Antimicrobial activity: These structures can interact with bacterial enzymes or membranes.

-

Anticancer potential: Benzothiazole derivatives are known to inhibit cancer cell growth by targeting specific pathways.

-

Anti-inflammatory properties: The acetamide linkage may enhance binding to inflammation-related enzymes.

Agrochemicals

Phenoxy derivatives are commonly used in herbicides and fungicides due to their ability to disrupt plant growth processes.

Synthesis

While the exact synthesis pathway for this compound is not available in the search results, a general approach would involve:

-

Preparation of the phenoxy intermediate:

-

Reacting 4-chloro-3-methylphenol with an appropriate halogenated acetic acid derivative.

-

-

Formation of the benzothiazole derivative:

-

Using a cyclization reaction involving o-amino thiophenols.

-

-

Coupling Reaction:

-

The final step involves coupling the phenoxyacetic acid derivative with the benzothiazole amine using coupling agents like DCC (dicyclohexylcarbodiimide).

-

Research Context

Compounds similar to this structure have been widely studied:

-

Antimicrobial Activity:

-

Phenoxyacetamides have shown activity against Gram-positive and Gram-negative bacteria.

-

Benzothiazoles are known for their antifungal properties.

-

-

Molecular Docking Studies:

-

Computational studies can predict binding affinities to enzymes like kinases or proteases.

-

-

Structure-Activity Relationships (SAR):

-

Modifications at the phenoxy or benzothiazole moiety could fine-tune biological activity.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume